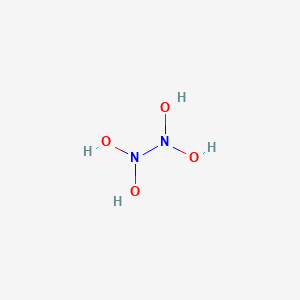![molecular formula C14H20OS B14312715 {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene CAS No. 113138-64-0](/img/structure/B14312715.png)
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is an organic compound characterized by a cyclohexylmethoxy group attached to a benzene ring via a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene typically involves the reaction of cyclohexylmethanol with a suitable thiol reagent in the presence of a catalyst. One common method is the use of thiourea as a sulfur source, followed by oxidation to form the sulfanyl linkage. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of microfluidic systems can also enhance the efficiency and control over the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may target specific enzymes or receptors, influencing their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thioanisole: Similar structure with a methoxy group replaced by a methyl group.
Phenylthioethers: Compounds with a phenyl group attached to a sulfur atom.
Uniqueness
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties compared to other thioethers.
Propiedades
Número CAS |
113138-64-0 |
|---|---|
Fórmula molecular |
C14H20OS |
Peso molecular |
236.37 g/mol |
Nombre IUPAC |
cyclohexylmethoxymethylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
Clave InChI |
DIUHEJVRIADXPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


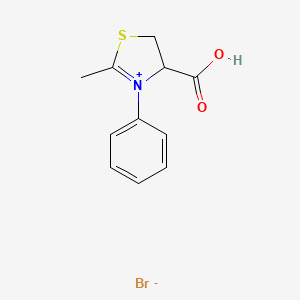
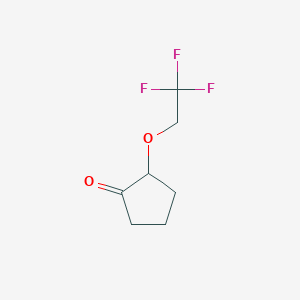
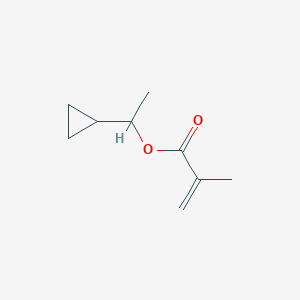

![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
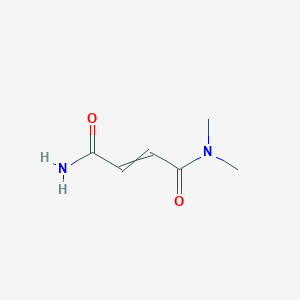
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
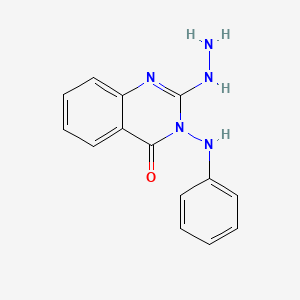
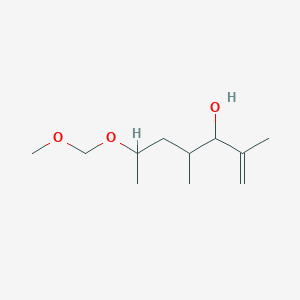
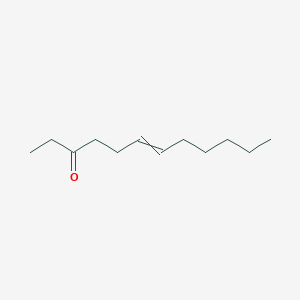
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)


